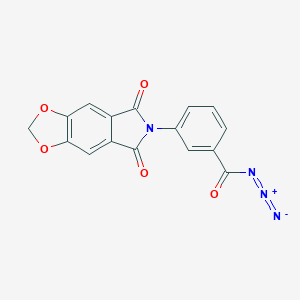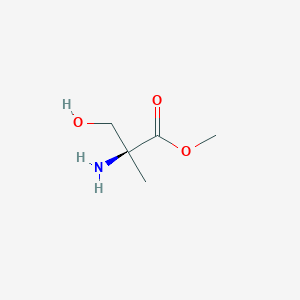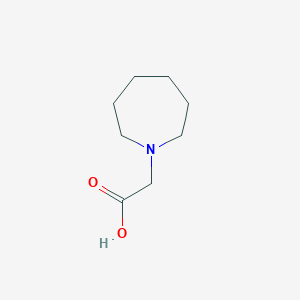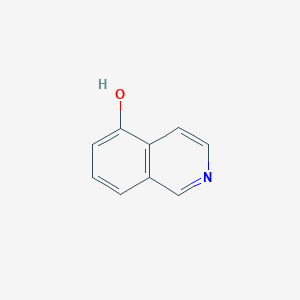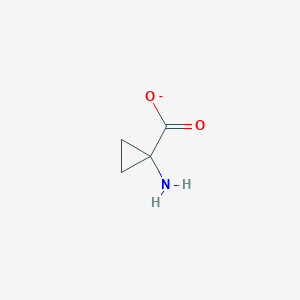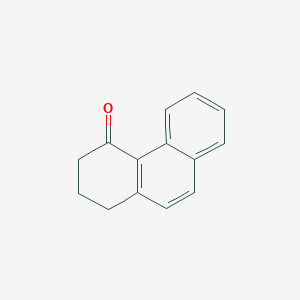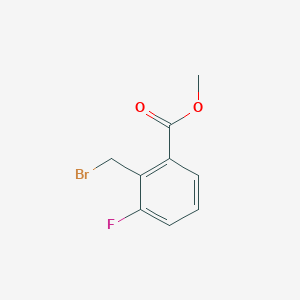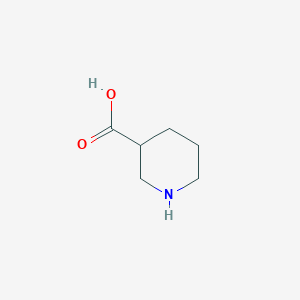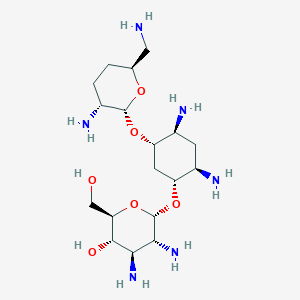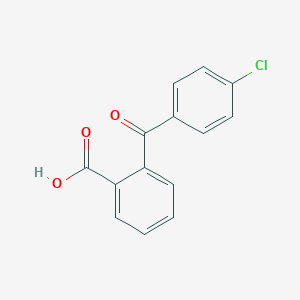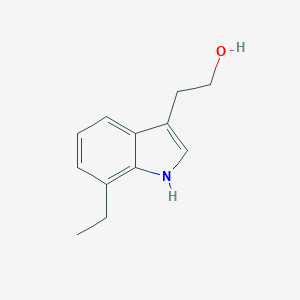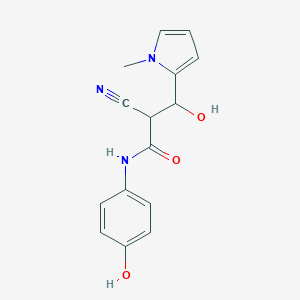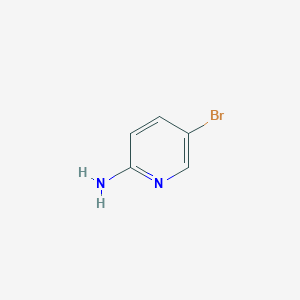![molecular formula C8H8FNO B118888 (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 158364-41-1](/img/structure/B118888.png)
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is also known as H2S donor and has been shown to have several potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine involves the release of hydrogen sulfide (H2S). H2S is a gasotransmitter that plays a crucial role in various physiological processes. It has been shown to have vasodilatory, anti-inflammatory, and anti-apoptotic effects. (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine releases H2S by reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body.
Effets Biochimiques Et Physiologiques
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of H2S in the body, which has vasodilatory and cytoprotective effects. It has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular diseases, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine in lab experiments include its potent antioxidant and anti-inflammatory effects. It can also be used to study the role of H2S in various physiological processes. However, the limitations of using (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine include its instability and short half-life, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for the research on (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine. One direction is to develop more stable and potent H2S donors that can be used to study the role of H2S in various physiological processes. Another direction is to study the effects of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine in various disease models, such as cardiovascular diseases, diabetes, and cancer. Additionally, the potential use of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine as a therapeutic agent for these diseases should be explored. Finally, the development of novel synthetic methods for (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine should be investigated to improve the yield and purity of the product.
Conclusion
In conclusion, (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine is a promising H2S donor that has several potential therapeutic applications. It has potent antioxidant and anti-inflammatory effects and has been shown to have cytoprotective effects. However, its instability and short half-life pose challenges for its use in lab experiments. Further research is needed to develop more stable and potent H2S donors and to study the potential therapeutic applications of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine in various disease models.
Méthodes De Synthèse
The synthesis of (NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with sodium borohydride to yield the final product. The yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and cytoprotective effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, diabetes, and cancer.
Propriétés
IUPAC Name |
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOSEYKSLTSSF-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine | |
CAS RN |
329-79-3 |
Source


|
| Record name | N-[1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

